molecular formula C10H10N2O3 B2467190 3-(1H-benzimidazol-2-yl)-3-hydroxypropanoic acid CAS No. 99072-13-6

3-(1H-benzimidazol-2-yl)-3-hydroxypropanoic acid

Cat. No.: B2467190
CAS No.: 99072-13-6
M. Wt: 206.201
InChI Key: JXNVLFRNSKOUIE-UHFFFAOYSA-N
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Description

3-(1H-benzimidazol-2-yl)-3-hydroxypropanoic acid is a compound that belongs to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that have a wide range of applications in various fields, including medicinal chemistry, agriculture, and materials science. The structure of this compound consists of a benzimidazole ring fused with a hydroxypropanoic acid moiety, which imparts unique chemical and biological properties to the compound.

Preparation Methods

The synthesis of 3-(1H-benzimidazol-2-yl)-3-hydroxypropanoic acid typically involves the condensation of 1,2-phenylenediamine with an appropriate carboxylic acid derivative. . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

3-(1H-benzimidazol-2-yl)-3-hydroxypropanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The benzimidazole ring can be reduced under hydrogenation conditions using catalysts like palladium on carbon.

    Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

    Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.

Common reagents and conditions used in these reactions include acidic or basic environments, various oxidizing and reducing agents, and catalysts to facilitate the reactions. Major products formed from these reactions include oxidized or reduced derivatives, substituted benzimidazoles, and esterified compounds .

Comparison with Similar Compounds

3-(1H-benzimidazol-2-yl)-3-hydroxypropanoic acid can be compared with other benzimidazole derivatives, such as:

The uniqueness of this compound lies in its combination of the benzimidazole ring and hydroxypropanoic acid moiety, which imparts specific chemical reactivity and biological activity that are not observed in other similar compounds .

Properties

IUPAC Name

3-(1H-benzimidazol-2-yl)-3-hydroxypropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c13-8(5-9(14)15)10-11-6-3-1-2-4-7(6)12-10/h1-4,8,13H,5H2,(H,11,12)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXNVLFRNSKOUIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C(CC(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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